3-Dimethylaminopropylchloride hydrochloride

Pharmaceutical Process Chemistry API Manufacturing Antipsychotic Synthesis

Sourcing under-characterized alkylating agents introduces genotoxic impurity risks and inconsistent yields in CNS-active API manufacturing. This hydrochloride salt resolves these challenges: • Validated in chlorpromazine synthesis with 82.24% yield and <0.05% w/w dimeric impurity • Serves as side-chain precursor for 15+ marketed CNS drugs including imipramine, amitriptyline, and citalopram • Available as fully characterized Benzydamine EP Impurity G reference standard for ANDA/DMF analytical method validation and nitrosamine risk assessment per ICH M7 guidelines.

Molecular Formula C5H13Cl2N
Molecular Weight 158.07 g/mol
CAS No. 1281-00-1
Cat. No. B072642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylaminopropylchloride hydrochloride
CAS1281-00-1
Synonymsdimethylaminopropyl chloride
dimethylaminopropyl chloride hydrochloride
Molecular FormulaC5H13Cl2N
Molecular Weight158.07 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCCl.[Cl-]
InChIInChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
InChIKeyLJQNMDZRCXJETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylaminopropyl Chloride Hydrochloride: Technical Overview & Procurement


3-Dimethylaminopropyl chloride hydrochloride (CAS 1281-00-1), also referred to as 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, is a tertiary amine hydrochloride salt with molecular formula C₅H₁₃Cl₂N and molecular weight 158.07 g/mol [1]. The compound exists as colorless crystals with a melting point of 141–144 °C and exhibits high water solubility (400 mg in 4 mL) . It serves as a key alkylating reagent and pharmaceutical intermediate in the industrial synthesis of tricyclic antidepressants (e.g., imipramine, amitriptyline, doxepin), antipsychotics (e.g., chlorpromazine), and other CNS-active drugs, as well as in polymer functionalization and anion exchange membrane fabrication [2][3].

3-Dimethylaminopropyl Chloride Hydrochloride: Generic Substitution Risks


Substituting 3-dimethylaminopropyl chloride hydrochloride with structurally analogous alkylating agents or alternative salt forms introduces quantifiable risks to reaction yield, impurity profile, and regulatory compliance. The hydrochloride salt form provides enhanced stability and handling properties compared to the free base, which is air-sensitive and requires storage under argon at -20 °C . Furthermore, the compound's tertiary amine structure enables specific Menshutkin quaternization reactions that primary or secondary amine analogs cannot perform [1]. The presence of this compound as a known genotoxic impurity in drug samples of rizatriptan benzoate and its classification as Benzydamine EP Impurity G [2] means that procurement of appropriately characterized, high-purity material is essential for analytical method validation and regulatory submission workflows—a requirement that generic or under-characterized alternatives cannot reliably meet.

3-Dimethylaminopropyl Chloride Hydrochloride: Comparative Performance


Chlorpromazine Yield: Chloride vs. Bromide Alkylation

In the alkylation of 2-chlorophenothiazine for chlorpromazine synthesis, 3-dimethylaminopropyl chloride (free base form) achieves an 82.24% yield with 0.05% w/w dimeric impurity under optimized conditions [1]. While direct comparative data for brominated analogs in this exact reaction are not reported in the source, the use of the chloro analog is specifically claimed as the preferred alkylating agent in the patent, with the bromide analog typically associated with higher dimer formation due to increased electrophilicity and side-reaction propensity.

Pharmaceutical Process Chemistry API Manufacturing Antipsychotic Synthesis

Regulatory Reference Standard vs. Technical Grade Material

3-Dimethylaminopropyl chloride hydrochloride is officially recognized as Benzydamine EP Impurity G and is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability) [1]. In contrast, generic technical-grade material lacks the Certificate of Analysis, full structural characterization, and stability data required for ANDA/DMF submissions and method validation studies [1][2].

Pharmaceutical Quality Control Impurity Profiling Regulatory Submission

Polymer Functionalization: Spacer Length Effect

Functionalization of polymeric organolithiums (polyisoprenyllithium and polybutadienyllithium) with 3-dimethylaminopropyl chloride in hydrocarbon solution at room temperature yields ω-dimethylamino-functionalized polymers with isolated yields of 85% and 90%, respectively [1]. This contrasts with shorter-chain chloroalkylamine derivatives such as 2-chloroethyl dimethylamine, which typically exhibit lower functionalization efficiency due to competitive elimination and intramolecular cyclization side reactions.

Anionic Polymerization Polymer End-Functionalization Living Polymerization

Hydrochloride Salt vs. Free Base: Stability & Handling

3-Dimethylaminopropyl chloride hydrochloride is a colorless crystalline solid with melting point 141–144 °C that is stable under recommended storage conditions . In contrast, its free base analog (CAS 109-54-6, 3-chloro-N,N-dimethylpropan-1-amine) is an air-sensitive liquid requiring storage under argon at -20 °C and is only slightly soluble in water . The hydrochloride salt form offers quantifiable advantages in moisture resistance, ease of weighing, and compatibility with aqueous reaction media.

Chemical Storage Reagent Handling Process Safety

Nitrosamine Risk: Tertiary vs. Primary Amine Analogs

3-Dimethylaminopropyl chloride is explicitly identified as a genotoxic impurity in drug samples of rizatriptan benzoate and is a known precursor to nitrosamine formation in APIs manufactured via N-alkylation with this reagent (e.g., desipramine) [1]. This establishes a defined regulatory risk profile and control strategy requirement. In contrast, structurally analogous alkylating agents without the tertiary dimethylamino moiety (e.g., 3-chloropropylamine hydrochloride) exhibit different nitrosation kinetics and may not be captured by existing analytical methods developed specifically for this impurity.

Genotoxic Impurities Nitrosamine Control ICH M7 Compliance

3-Dimethylaminopropyl Chloride Hydrochloride: Key Applications


API Manufacturing: Chlorpromazine & Tricyclic Antidepressants

Procure for commercial-scale alkylation of phenothiazine and dibenzocycloheptadiene cores. The 82.24% yield and low dimeric impurity profile (0.05% w/w) established in patent-validated chlorpromazine synthesis [1] provide a defined process baseline. The compound serves as the side-chain precursor for over 15 marketed CNS drugs including imipramine, amitriptyline, clomipramine, doxepin, and citalopram [2][3], making it a high-volume procurement candidate for generic API manufacturers.

Pharmaceutical QC: Impurity Reference Standard

Procure the fully characterized reference standard grade (Benzydamine EP Impurity G) for analytical method development, validation, and ANDA/DMF submissions [4]. This material provides USP/EP traceability and is essential for quantifying this known genotoxic impurity in drug substances synthesized via 3-dimethylaminopropyl chloride alkylation. The defined nitrosamine formation pathway further necessitates its use in nitrosamine risk assessment studies per ICH M7 guidelines [5].

Anion Exchange Membranes & Polymer Functionalization

Procure for end-functionalization of living anionic polymers (85-90% yield for polyisoprene and polybutadiene systems) [6] and for quaternization reactions in anion exchange membrane fabrication. The hydrochloride salt form's stability and water solubility facilitate aqueous workup and quaternization steps, as demonstrated in the synthesis of quaternized polysulfone-graphene oxide composite membranes [7].

Quaternary Ammonium Surfactants & Gene Delivery

Procure for Menshutkin quaternization reactions to produce cationic lipids and surfactants for gene delivery and transfection studies . The tertiary amine structure enables clean conversion to quaternary ammonium salts with good yields, a reaction pathway unavailable to primary or secondary amine analogs. The 3-carbon spacer between amine and chloro functionalities provides an optimal balance of reactivity and stability for subsequent biological applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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